2,3,4-Trifluorophenyl isothiocyanate
Overview
Description
2,3,4-Trifluorophenyl isothiocyanate is a chemical compound extensively utilized in scientific research. It is known for its reactivity, making it a valuable reagent in the synthesis of various organic compounds. The molecular formula of this compound is C7H2F3NS, and it has a molecular weight of 189.16 g/mol . This compound is particularly significant in the fields of chemistry, biology, and medicine due to its versatile applications.
Preparation Methods
The synthesis of 2,3,4-Trifluorophenyl isothiocyanate can be categorized into three main types based on the starting materials and functional groups:
Type A Derived from Primary Amines: - This method involves the reaction of primary amines with thiophosgene or carbon disulfide in the presence of a base.
Type B Derived from Other Nitrogen Functional Groups: - Although less common, this method involves the conversion of other nitrogen-containing groups into isothiocyanates.
Type C Derived from Non-Nitrogen Groups: - Recent advancements have shown an increase in the synthesis of isothiocyanates from non-nitrogen groups.
Chemical Reactions Analysis
2,3,4-Trifluorophenyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: - This compound readily reacts with amine groups in proteins and other biomolecules to form thiourea linkages.
Addition Reactions: - It can participate in addition reactions with nucleophiles, leading to the formation of various organic compounds.
Cyclization Reactions: - Under certain conditions, this compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include primary amines, thiophosgene, and carbon disulfide. The major products formed from these reactions are thiourea derivatives and heterocyclic compounds .
Scientific Research Applications
2,3,4-Trifluorophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trifluorophenyl isothiocyanate involves its reaction with amine groups found in proteins and other biomolecules. This reaction forms a thiourea linkage, which alters the structure and function of the biomolecule. This modification can affect the biomolecule’s activity, making it a useful tool in biochemical research .
Comparison with Similar Compounds
2,3,4-Trifluorophenyl isothiocyanate can be compared with other similar compounds such as:
Phenyl isothiocyanate: - While both compounds are used in protein labeling, this compound offers higher reactivity due to the presence of fluorine atoms.
2,4,6-Trifluorophenyl isothiocyanate: - This compound is similar in structure but differs in the position of fluorine atoms, which can affect its reactivity and applications.
2,3,5-Trifluorophenyl isothiocyanate: - Another isomer with different fluorine atom positions, leading to variations in chemical behavior and uses.
Properties
IUPAC Name |
1,2,3-trifluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHZGZWGZUKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375352 | |
Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119474-40-7 | |
Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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